molecular formula C27H19N3O7 B1247991 Indocarbazostatin C

Indocarbazostatin C

Cat. No.: B1247991
M. Wt: 497.5 g/mol
InChI Key: RTJFTGZTCMXTOW-NDHZUNLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indocarbazostatin C is a methyl ester analog of indocarbazostatin, a member of the indolocarbazole family of natural products. It was first isolated from the mutant strain Streptomyces sp. MUV-6-83, derived from the original producer Streptomyces sp. TA-0403, through repeated UV mutagenesis . Structurally, it features a methyl ester group at the C-3' position of the sugar moiety, distinguishing it from indocarbazostatin (ethyl ester) and indocarbazostatin B (ethyl ester with a distinct atropisomeric configuration) . This compound exhibits potent inhibitory activity against nerve growth factor (NGF)-induced neuronal differentiation in PC12 cells, though its exact IC₅₀ remains less characterized compared to its ethyl ester counterparts .

The biosynthesis of this compound involves two tryptophan-derived aglycone units and a glucose-derived pyranose moiety, with key oxidative and glycosylation steps catalyzed by cytochrome P450 homologs and N-glycosyltransferases . Its production is enhanced in mutant strains under specific fermentation conditions, particularly when supplemented with Diaion HP-20 resin .

Properties

Molecular Formula

C27H19N3O7

Molecular Weight

497.5 g/mol

IUPAC Name

methyl (15S,16S,18R)-10,16-dihydroxy-15-methyl-3,5-dioxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20,22,24,26-nonaene-16-carboxylate

InChI

InChI=1S/C27H19N3O7/c1-26-27(35,25(34)36-2)10-16(37-26)29-14-6-4-3-5-12(14)17-19-20(24(33)28-23(19)32)18-13-9-11(31)7-8-15(13)30(26)22(18)21(17)29/h3-9,16,31,35H,10H2,1-2H3,(H,28,32,33)/t16-,26+,27-/m1/s1

InChI Key

RTJFTGZTCMXTOW-NDHZUNLQSA-N

Isomeric SMILES

C[C@@]12[C@@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8)O)C(=O)NC6=O)(C(=O)OC)O

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8)O)C(=O)NC6=O)(C(=O)OC)O

Synonyms

indocarbazostatin C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Indocarbazostatin C belongs to the indolocarbazole family, which shares a core indolo[2,3-a]pyrrolo[3,4-c]carbazole-5(6H)-one system. Key structural differences among related compounds include:

Compound Core Structure Sugar Moiety Modifications Ester Group Atropisomeric Chirality
Indocarbazostatin Indolocarbazole with hydroxyl at C-3 Ethyl ester at C-3' Ethyl None
Indocarbazostatin B Indolocarbazole with hydroxyl at C-3 Ethyl ester at C-3' Ethyl Negative (7b–7c axis)
This compound Indolocarbazole with hydroxyl at C-3 Methyl ester at C-3' Methyl None
Indocarbazostatin D Indolocarbazole with hydroxyl at C-3 Methyl ester at C-3' Methyl Negative (7b–7c axis)
K-252a Indolocarbazole with glycosylation No ester; glycosylation at C-5 N/A None

Notes:

  • The methyl/ethyl ester distinction significantly impacts solubility and bioavailability .
  • Atropisomeric chirality in indocarbazostatin B and D arises from restricted rotation around the 7b–7c axis, influencing their binding to NGF receptors .

Research Implications

  • Structural Uniqueness : The methyl ester group in this compound enhances metabolic stability compared to ethyl esters, making it a candidate for drug development .
  • Biosynthetic Engineering : Mutant strains like MUV-6-83 enable scalable production of indocarbazostatin derivatives .
  • Therapeutic Potential: Lower cytotoxicity than K-252a positions this compound as a safer NGF pathway modulator .

Q & A

Q. How should researchers address unexpected results or null findings in studies on this compound?

  • Methodological Answer : Report all outcomes transparently, including negative data (e.g., lack of cytotoxicity in certain cell lines). Use discussion sections to explore potential explanations (e.g., off-target effects, assay sensitivity). Adhere to journal guidelines for supplementary material to avoid selective data presentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indocarbazostatin C
Reactant of Route 2
Indocarbazostatin C

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